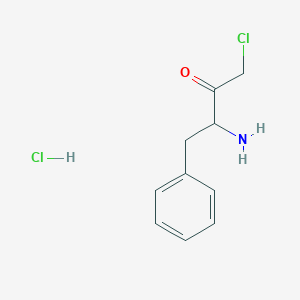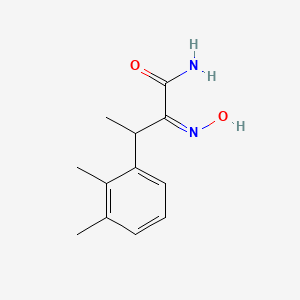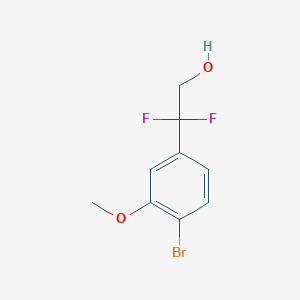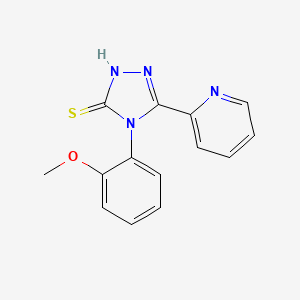![molecular formula C30H12Br6N6O6 B12307231 Hexabromo-O6-corona[3]arene[3]tetrazine](/img/structure/B12307231.png)
Hexabromo-O6-corona[3]arene[3]tetrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexabromo-O6-corona3arene3tetrazine is a macrocyclic compound characterized by its unique structure, which includes six bromine atoms, six oxygen atoms, and three tetrazine rings. This compound is known for its electron-deficient nature and its ability to form stable complexes with electron-rich guests .
Preparation Methods
Hexabromo-O6-corona3arene3tetrazine can be synthesized through a one-pot reaction involving nucleophilic aromatic substitution. The reaction typically involves 1,4-dihydroxybenzene derivatives and 3,6-dichlorotetrazine in warm acetonitrile . The resulting macrocycles adopt highly symmetric structures with a regular hexagonal cavity, where all bridging oxygen atoms and tetrazine rings are located on the same plane .
Chemical Reactions Analysis
Hexabromo-O6-corona3arene3tetrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states.
Reduction: Reduction reactions can be carried out using common reducing agents, resulting in the formation of reduced derivatives.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include acetonitrile, dichlorotetrazine, and various reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Hexabromo-O6-corona3arene3tetrazine has a wide range of scientific research applications, including:
Industry: Hexabromo-O6-coronaarenetetrazine is used in the development of advanced materials and catalysts due to its stability and reactivity.
Mechanism of Action
The mechanism of action of Hexabromo-O6-corona3arene3tetrazine involves its electron-deficient cavity, which allows it to form stable complexes with electron-rich guests. This interaction is facilitated by lone pair-π and π-π interactions, making it an effective host for various molecular guests . The compound’s reactivity is primarily driven by the tetrazine rings, which act as reactive heterodienes in inverse electron-demand Diels-Alder (IEDDA) reactions .
Comparison with Similar Compounds
Hexabromo-O6-corona3arene3tetrazine can be compared with other similar macrocyclic compounds, such as:
- O6-corona 3arene3tetrazine : Similar in structure but without the bromine atoms, making it less reactive in certain substitution reactions .
- Tetrahomo corona 4arene-based spirophanes : These compounds have different bridging units and exhibit distinct reactivity and stability .
The uniqueness of Hexabromo-O6-corona3arene3tetrazine lies in its combination of bromine atoms and tetrazine rings, which enhance its reactivity and stability in various chemical and biological applications .
Properties
Molecular Formula |
C30H12Br6N6O6 |
|---|---|
Molecular Weight |
1031.9 g/mol |
IUPAC Name |
9,19,29,31,35,39-hexabromo-2,7,12,17,22,27-hexaoxa-4,5,14,15,24,25-hexazaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetraconta-1(30),3,5,8(40),9,11(39),13,15,18,20,23,25,28,31,33,35,37,41-octadecaene |
InChI |
InChI=1S/C30H12Br6N6O6/c31-13-8-21-14(32)7-19(13)43-25-1-2-26(38-37-25)44-20-9-16(34)22(10-15(20)33)46-28-5-6-30(42-40-28)48-24-12-17(35)23(11-18(24)36)47-29-4-3-27(45-21)39-41-29/h1-12H |
InChI Key |
FOKVMYHPBHUPFW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NN=C1OC3=CC(=C(C=C3Br)OC4=NN=C(C=C4)OC5=CC(=C(C=C5Br)OC6=NN=C(C=C6)OC7=C(C=C(O2)C(=C7)Br)Br)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(2,6-Difluorophenyl)cyclopropyl]methanamine hydrochloride](/img/structure/B12307168.png)
![7-Oxatricyclo[6.4.0.0,2,5]dodeca-1(12),8,10-trien-4-one](/img/structure/B12307169.png)

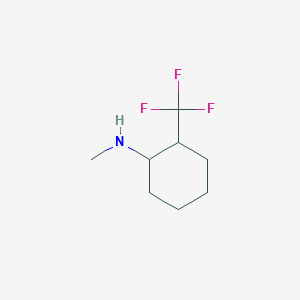
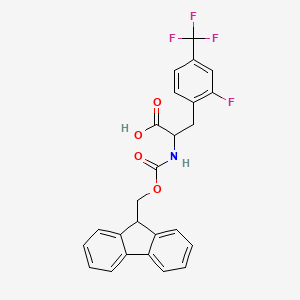

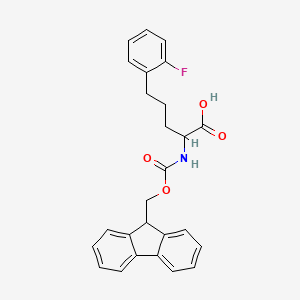
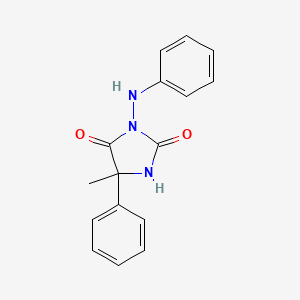

![4-(Carboxymethyl)-2-(1-{2-[(2,5-dichlorophenyl)formamido]acetamido}-3-methylbutyl)-6-oxo-1,3,2-dioxaborinane-4-carboxylic acid](/img/structure/B12307197.png)
